molecular formula C30H30N2O7 B11084939 ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084939
M. Wt: 530.6 g/mol
InChI Key: CXLFDHORYFTQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-{[4-(methoxycarbonyl)phenyl]amino}-5-(3-methoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
  • Ethyl 4-[3-{[4-(propoxycarbonyl)phenyl]amino}-5-(3-propoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Uniqueness

Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(3-ethoxy-4-hydroxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-4-37-27-17-21(11-16-26(27)33)25-18-24(31-22-12-7-19(8-13-22)29(35)38-5-2)28(34)32(25)23-14-9-20(10-15-23)30(36)39-6-3/h7-18,25,31,33H,4-6H2,1-3H3

InChI Key

CXLFDHORYFTQQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(=O)OCC)NC4=CC=C(C=C4)C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.